molecular formula C13H21N3O2 B2548045 2-[1-(2-Methoxyethyl)piperidin-4-yl]oxy-5-methylpyrimidine CAS No. 2379972-95-7

2-[1-(2-Methoxyethyl)piperidin-4-yl]oxy-5-methylpyrimidine

Cat. No. B2548045
CAS RN: 2379972-95-7
M. Wt: 251.33
InChI Key: BPOALPFOPYLFJU-UHFFFAOYSA-N
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Description

The compound “2-[1-(2-Methoxyethyl)piperidin-4-yl]oxy-5-methylpyrimidine” is a complex organic molecule. It is also known as “{[1-(2-Methoxyethyl)piperidin-4-yl]methyl}(tetrahy” with a CAS Number of 1185299-61-9 . The IUPAC name is "[1-(2-methoxyethyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)methanamine dihydrochloride" .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI Code: 1S/C14H28N2O2.2ClH/c1-17-10-8-16-6-4-13(5-7-16)11-15-12-14-3-2-9-18-14;;/h13-15H,2-12H2,1H3;2*1H . This indicates that the molecule contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl) atoms.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 329.31 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.

Safety and Hazards

The compound is labeled as an irritant according to its MSDS . Further safety and hazard information should be obtained from the appropriate safety data sheets.

Future Directions

Piperidine is a significant heterocyclic system in drug production. Its derivatives have shown several important pharmacophoric features and are used in various therapeutic applications . Therefore, the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

properties

IUPAC Name

2-[1-(2-methoxyethyl)piperidin-4-yl]oxy-5-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-11-9-14-13(15-10-11)18-12-3-5-16(6-4-12)7-8-17-2/h9-10,12H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOALPFOPYLFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(2-Methoxyethyl)piperidin-4-yl]oxy}-5-methylpyrimidine

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